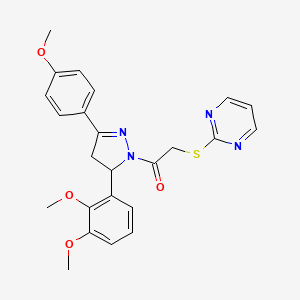
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is a complex organic compound with potential applications in various fields, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement, combining elements of isoquinoline and pyrazine derivatives, which can impart unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps:
Preparation of the pyrazine derivative: : This usually involves the nitration of pyrazine followed by subsequent reduction and substitution reactions to introduce the cyano group.
Cyclohexyl group attachment: : The cyclohexyl ring is introduced through a series of reactions involving cyclohexanone and suitable reagents.
Isoquinoline attachment: : The isoquinoline moiety is synthesized separately and then coupled with the intermediate product formed from the previous steps.
Final coupling: : The final product is obtained by coupling the cyano-substituted pyrazine-cyclohexyl intermediate with isoquinoline using specific coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: : Oxidation of specific functional groups can modify the compound's reactivity and biological activity.
Reduction: : Reduction reactions can be employed to alter the oxidation state of the compound, thereby affecting its pharmacological properties.
Substitution: : Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents and enhance its activity or modify its solubility.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including sodium borohydride or lithium aluminium hydride.
Substitution reagents: : Such as halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed
The major products formed from these reactions typically involve modifications to the functional groups attached to the cyclohexyl and isoquinoline moieties, leading to derivatives with potentially varied pharmacological activities.
Scientific Research Applications
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide finds applications in:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of novel materials or as a precursor in the synthesis of specialized chemicals.
Mechanism of Action
The mechanism by which N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes within the body, potentially inhibiting or modulating their activity.
Pathways Involved: : Affecting cellular signaling pathways, such as those involved in inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-amine
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-2-carboxamide
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carbonitrile
Unique Characteristics
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is distinguished by its specific substitution pattern and the presence of both isoquinoline and pyrazine moieties, which may impart unique biological activities compared to its analogs.
Wouldn't it be fascinating to see how this compound is further developed in the scientific community?
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-13-18-21(25-12-11-23-18)28-16-7-5-15(6-8-16)26-20(27)19-17-4-2-1-3-14(17)9-10-24-19/h1-4,9-12,15-16H,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRKMRLMYRXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)
![5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2945741.png)
![6,8-dichloro-3-(2,6-dimethylphenyl)-2-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2945742.png)






![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)
![1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2945757.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2945760.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B2945762.png)
